Cas no 84145-72-2 (5-(morpholin-4-yl)pentanenitrile)

5-(Morpholin-4-yl)pentanenitrile is a versatile nitrile compound featuring a morpholine moiety, making it valuable in organic synthesis and pharmaceutical applications. Its structure combines a reactive nitrile group with a morpholine ring, enabling its use as an intermediate in the preparation of heterocyclic compounds, amines, and other functionalized derivatives. The compound exhibits good solubility in common organic solvents, facilitating its incorporation into multistep synthetic routes. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in medicinal chemistry and material science. This reagent is particularly useful for constructing complex molecular architectures, offering synthetic flexibility for researchers in drug discovery and fine chemical development.
5-(morpholin-4-yl)pentanenitrile structure
84145-72-2 structure
Product Name:5-(morpholin-4-yl)pentanenitrile
CAS No:84145-72-2
MF:C9H16N2O
MW:168.236142158508
CID:724750
PubChem ID:97017
Update Time:2025-06-26

5-(morpholin-4-yl)pentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholinepentanenitrile
    • 4-cyanopentylmorpholine
    • 5-morpholin-4-ylpentanenitrile
    • 5-MORPHOLINOVALERONITRILE
    • 5-(morpholin-4-yl)pentanenitrile
    • EINECS 282-301-9
    • 4-Morpholinevaleronitrile
    • 5-(Morpholino-4-yl)pentanenitrile
    • 84145-72-2
    • NSC96980
    • NSC 96980
    • UNII-WQ3NR5ME9H
    • A1-63969
    • 5-Morpholinopentanenitrile
    • AKOS009060050
    • SCHEMBL151040
    • DTXSID00233073
    • CS-0305785
    • 5-(4-morpholinyl)pentanenitrile
    • NSC-96980
    • EN300-1829667
    • WQ3NR5ME9H
    • FT-0620677
    • MDL: MFCD00023402
    • Inchi: 1S/C9H16N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-3,5-9H2
    • InChI Key: WTUXHXRBJCBHNP-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCCC#N

Computed Properties

  • Exact Mass: 168.126263
  • Monoisotopic Mass: 168.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3
  • XLogP3: 0.3

Experimental Properties

  • Density: 0.995
  • Boiling Point: 300.8°C at 760 mmHg
  • Flash Point: 135.7°C
  • Refractive Index: 1.465

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Additional information on 5-(morpholin-4-yl)pentanenitrile

Introduction to 5-(morpholin-4-yl)pentanenitrile (CAS No. 84145-72-2)

5-(morpholin-4-yl)pentanenitrile, identified by its Chemical Abstracts Service (CAS) number 84145-72-2, is a significant compound in the realm of chemical and pharmaceutical research. This nitrile derivative features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of a morpholine moiety at the fourth position of the pentanenitrile backbone introduces specific electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The compound's molecular structure, consisting of a five-carbon chain terminated by a nitrile group and substituted with a morpholine ring, contributes to its versatility in chemical reactions. The morpholine ring, known for its ability to form stable hydrogen bonds and exhibit favorable pharmacokinetic properties, enhances the compound's suitability for drug design. This structural motif has been widely explored in the development of pharmaceuticals due to its role in improving solubility, bioavailability, and metabolic stability.

In recent years, 5-(morpholin-4-yl)pentanenitrile has been studied for its potential role in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the development of kinase inhibitors, where the morpholine group serves as a key pharmacophore for binding to protein targets. The nitrile functionality, on the other hand, provides a site for further chemical modification, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.

Advances in computational chemistry have further highlighted the significance of 5-(morpholin-4-yl)pentanenitrile. Molecular docking studies have demonstrated its potential as an antagonist or agonist in various receptor systems. For instance, research suggests that derivatives of this compound may interact with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. The ability to modulate GPCR activity makes this compound a promising candidate for treating conditions such as neurological disorders, cardiovascular diseases, and metabolic syndromes.

Furthermore, the synthesis of 5-(morpholin-4-yl)pentanenitrile has been optimized through various catalytic methods, enhancing its accessibility for industrial-scale production. Transition metal-catalyzed reactions have been particularly effective in constructing the pentanenitrile core while preserving the integrity of the morpholine ring. These synthetic strategies not only improve yield but also minimize byproduct formation, aligning with green chemistry principles.

The pharmaceutical industry has shown interest in 5-(morpholin-4-yl)pentanenitrile due to its potential as an intermediate in drug discovery programs. Its structural features make it amenable to further derivatization, allowing chemists to explore a wide range of analogs with tailored biological activities. Preclinical studies have begun to investigate the pharmacological effects of certain derivatives, providing insights into their safety and efficacy profiles.

In addition to its pharmaceutical applications, 5-(morpholin-4-yl)pentanenitrile has found utility in materials science. Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The morpholine ring contributes to electron delocalization, enhancing charge transport properties within these devices.

The future prospects of 5-(morpholin-4-yl)pentanenitrile are promising, with ongoing research focusing on expanding its applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new therapeutic agents and advanced materials. As computational methods continue to evolve, the design and optimization of compounds like 5-(morpholin-4-yl)pentanenitrile will become more efficient and targeted.

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